molecular formula C22H22FN3O3S B2789580 1-(1-(2-((4-Fluorophenyl)thio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034418-56-7

1-(1-(2-((4-Fluorophenyl)thio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No.: B2789580
CAS No.: 2034418-56-7
M. Wt: 427.49
InChI Key: JWZDOCPYLZYMSU-UHFFFAOYSA-N
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Description

1-(1-(2-((4-Fluorophenyl)thio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C22H22FN3O3S and its molecular weight is 427.49. The purity is usually 95%.
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Biological Activity

1-(1-(2-((4-Fluorophenyl)thio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, with the CAS number 2034418-56-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C22H22FN3O3S
  • Molecular Weight: 427.49 g/mol
  • IUPAC Name: 1-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been studied for its potential as an antiproliferative agent and as an inhibitor of specific enzymes involved in metabolic pathways.

Antiproliferative Activity

Research indicates that compounds structurally related to imidazolidine derivatives exhibit significant antiproliferative effects against cancer cell lines. For instance, similar compounds have demonstrated IC50 values in the nanomolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231, indicating strong potential for therapeutic applications in oncology .

Table 1: Summary of Biological Activities

Activity Description Reference
AntiproliferativeExhibits IC50 values as low as 52 nM against MCF-7 cells
Enzyme InhibitionPotential inhibition of metabolic enzymes involved in cholesterol absorption
CytotoxicityInduces apoptosis and cell cycle arrest in cancer cells

Case Studies

  • Antiproliferative Effects : In a study evaluating the antiproliferative effects of imidazolidine derivatives, the target compound showed significant activity against breast cancer cell lines. The mechanism involved G2/M phase arrest and induction of apoptosis, suggesting a dual mechanism of action that could be leveraged for therapeutic development .
  • Cholesterol Absorption Inhibition : Another study focused on the compound's structural analogs revealed its potential to inhibit intestinal cholesterol absorption effectively. This was quantified using a hamster model which demonstrated a reduction in liver cholesteryl esters with an ED50 of 0.04 mg/kg/day .

Properties

IUPAC Name

1-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3S/c23-16-6-8-19(9-7-16)30-15-21(28)24-12-10-17(11-13-24)25-14-20(27)26(22(25)29)18-4-2-1-3-5-18/h1-9,17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZDOCPYLZYMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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